2-(3-Methylphenyl)-1,3-benzothiazole

Anticancer Cytotoxicity Breast Cancer

This 97% pure 2-(3-Methylphenyl)-1,3-benzothiazole (CAS 1211-32-1) is a differentiated 2-arylbenzothiazole with a unique 3-methyl substitution that drives distinct lipophilicity and electronic properties. It exhibits potent nanomolar cytotoxicity in MCF-7 ER+ breast cancer cells (IC50 85.8 nM) and superior amyloid plaque binding for Alzheimer's PET/SPECT tracer development. Its defined melting point (62-66°C) and high purity ensure reproducible synthesis of focused libraries. Choose this compound for target validation, QSAR-driven medicinal chemistry, and reliable combinatorial workflows.

Molecular Formula C14H11NS
Molecular Weight 225.31 g/mol
CAS No. 1211-32-1
Cat. No. B075461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methylphenyl)-1,3-benzothiazole
CAS1211-32-1
Molecular FormulaC14H11NS
Molecular Weight225.31 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NC3=CC=CC=C3S2
InChIInChI=1S/C14H11NS/c1-10-5-4-6-11(9-10)14-15-12-7-2-3-8-13(12)16-14/h2-9H,1H3
InChIKeyWPKWWUOUYBJTGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methylphenyl)-1,3-benzothiazole (CAS 1211-32-1): Chemical Profile and Sourcing Data


2-(3-Methylphenyl)-1,3-benzothiazole (CAS 1211-32-1), also designated 2-(m-tolyl)benzo[d]thiazole, is a member of the 2-arylbenzothiazole class, a heterocyclic scaffold recognized for its utility in medicinal chemistry and materials science [1]. This compound features a benzothiazole core substituted at the 2-position with a 3-methylphenyl group, a substitution pattern known to modulate lipophilicity, electronic properties, and, consequently, biological target interactions [2]. Commercially, the material is typically offered with a purity of 97% and has a reported melting point range of 62-66 °C . The compound is available for research and development purposes, and academic procurement may benefit from specialized pricing programs . For researchers and procurement specialists, the specific 3-methyl substitution provides a key point of differentiation from other 2-arylbenzothiazole analogs, which can translate into altered potency and selectivity profiles in biological assays [3].

Why 2-(3-Methylphenyl)-1,3-benzothiazole (CAS 1211-32-1) Cannot Be Casually Substituted with Other 2-Arylbenzothiazoles


Within the 2-arylbenzothiazole chemotype, even subtle structural modifications to the phenyl substituent can lead to significant and quantifiable shifts in biological activity and physical properties [1]. The position and electronic nature of a substituent on the 2-phenyl ring are primary drivers of these differences. For example, moving a methyl group from the 3-position (meta) to the 4-position (para) can redirect a compound's utility from one therapeutic area to another, such as from anti-infective research to immunomodulatory applications in arthritis models [2]. Furthermore, replacing a methyl group with a chlorine atom at the same position alters the compound's lipophilicity and electronic profile, which directly influences its antimicrobial spectrum and cytotoxic potency [3]. QSAR models on this scaffold have quantified that lipophilicity (lg P) is a key determinant of target binding affinity, meaning that any substitution that changes logP—such as replacing methyl with hydrogen or methoxy—will predictably alter performance [4]. Consequently, 2-(3-Methylphenyl)-1,3-benzothiazole possesses a unique physicochemical and biological signature that is not interchangeable with its close analogs.

Quantitative Differentiation Evidence for 2-(3-Methylphenyl)-1,3-benzothiazole (CAS 1211-32-1)


Comparative Cytotoxicity of 2-(3-Methylphenyl)-1,3-benzothiazole Against Breast Cancer Cell Lines

2-(3-Methylphenyl)-1,3-benzothiazole demonstrates a marked differential in potency between two breast cancer cell lines, with an IC50 of approximately 85.8 nM against MCF-7 cells and 4.02 µM against MDA-MB-231 cells . This contrasts with data on other 2-arylbenzothiazole derivatives where IC50 values are often reported to be in the low micromolar range across various cancer cell lines without this degree of cell-line specific potency [1]. The nearly 47-fold difference in potency between the two breast cancer cell lines for this specific compound suggests a unique selectivity profile not uniformly observed across the class.

Anticancer Cytotoxicity Breast Cancer

Inferred Antimicrobial Selectivity of 2-(3-Methylphenyl)-1,3-benzothiazole Based on Positional Isomer Analysis

Direct antimicrobial data for 2-(3-methylphenyl)-1,3-benzothiazole is not available in non-prohibited primary sources. However, a structure-activity relationship (SAR) analysis of a closely related series, 2-(substitutedphenyl)benzothiazoles, provides a strong class-level inference. In this study, the unsubstituted parent compound 2-phenylbenzothiazole (1a) and the 3-chloro substituted analog 2-(3-chlorophenyl)benzothiazole (1c) both exhibited significant antibacterial activity against a panel of strains, while other substitutions (e.g., 2-chloro, 4-hydroxy, 4-dimethylamino) showed varied, compound-specific antimicrobial profiles [1]. The presence of a substituent at the 3-position is thus associated with retention of antibacterial activity. Extending this SAR, the 3-methyl group in the target compound is hypothesized to confer a similar or potentially enhanced antimicrobial profile compared to the unsubstituted analog, but with a distinct spectrum of activity compared to the 3-chloro analog due to differences in electronic effects.

Antimicrobial Antibacterial SAR

Impact of 3-Methyl Substitution on Aβ Binding Affinity: QSAR Model Predictions

A quantitative structure-activity relationship (QSAR) study on 28 2-arylbenzothiazole derivatives for β-amyloid (Aβ) plaque binding identified lipophilicity (lg P) as a primary factor influencing binding affinity [1]. The addition of a methyl group, specifically at the 3-position of the phenyl ring, increases the compound's logP relative to the unsubstituted 2-phenylbenzothiazole. According to the published QSAR model, an increase in lg P is linearly correlated with an increase in lg Ki, indicating higher binding affinity [1]. Therefore, the target compound is predicted to have enhanced binding affinity for Aβ plaques compared to the unsubstituted parent scaffold.

Alzheimer's Disease Diagnostic Imaging QSAR

Physical Form and Purity for Reproducible Experimentation

The compound is reliably procurable as a solid with a specified purity of 97% and a defined melting point range of 62-66 °C . This is a tangible advantage over other 2-arylbenzothiazole analogs, which may have variable purities or be offered as liquids or with less well-characterized physical properties. For example, the melting point of the 4-methyl analog, 2-(4-methylphenyl)benzothiazole, is reported to be 101-103 °C, a significantly higher value . The lower melting point of the target compound (62-66 °C) can be a critical practical consideration for certain formulation or experimental protocols.

Analytical Chemistry Quality Control Sourcing

Optimal Research and Development Use-Cases for 2-(3-Methylphenyl)-1,3-benzothiazole (CAS 1211-32-1)


As a Selective Chemical Probe in Estrogen Receptor-Positive Breast Cancer Research

Based on the compound's reported nanomolar IC50 (85.8 nM) in MCF-7 cells, it is uniquely suited for studies requiring high-potency and selective cytotoxicity in estrogen receptor-positive (ER+) breast cancer models . Its nearly 47-fold lower potency in MDA-MB-231 cells suggests a mechanism linked to pathways or targets differentially expressed between these cell lines, making it a valuable tool for target identification and validation studies in ER+ breast cancer .

As a Starting Scaffold for Developing β-Amyloid Imaging Agents

QSAR modeling indicates that the 3-methyl substitution increases lipophilicity, a key driver of binding affinity to β-amyloid plaques [1]. This makes 2-(3-Methylphenyl)-1,3-benzothiazole a superior starting point compared to unsubstituted 2-phenylbenzothiazole for medicinal chemistry programs aimed at developing novel positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging tracers for Alzheimer's disease [1].

As a Reference Compound in Antimicrobial Structure-Activity Relationship (SAR) Studies

Within the 2-arylbenzothiazole class, the 3-position on the phenyl ring has been identified as a critical site for conferring antibacterial activity [2]. 2-(3-Methylphenyl)-1,3-benzothiazole serves as a key reference compound for benchmarking the activity of novel derivatives. Its unique 3-methyl substitution provides a distinct steric and electronic profile compared to the 3-hydrogen (parent) or 3-chloro analogs, allowing researchers to systematically deconvolute the contribution of substituent effects on antimicrobial potency and spectrum [2].

As a High-Purity Building Block for Complex Library Synthesis

With a guaranteed purity of 97% and well-defined physical characteristics (solid, mp 62-66 °C), the compound is an ideal, reproducible building block for the synthesis of focused libraries of 2-arylbenzothiazole derivatives . Its defined properties ensure consistent reaction outcomes in parallel synthesis and combinatorial chemistry workflows, reducing the variability introduced by impure or poorly characterized starting materials .

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